molecular formula C20H20FN3O2S B10856757 Shp2-IN-9

Shp2-IN-9

Cat. No.: B10856757
M. Wt: 385.5 g/mol
InChI Key: XMJVKWKUTXOIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

SHP2-IN-9 undergoes various chemical reactions, including:

Scientific Research Applications

SHP2-IN-9 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

SHP2-IN-9 is compared with other SHP2 inhibitors such as SHP099, TNO155, RMC-4630, JAB-3068, RLY-1971, ERAS-601, and BBP-398 . These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications. This compound stands out due to its improved blood-brain barrier penetration and higher selectivity for SHP2 over SHP1 .

Conclusion

This compound is a significant compound in the realm of cancer therapy, offering promising potential in overcoming drug resistance and enhancing therapeutic efficacy. Its unique properties and diverse applications make it a valuable tool in scientific research and drug development.

Properties

Molecular Formula

C20H20FN3O2S

Molecular Weight

385.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-4-yl)acetamide

InChI

InChI=1S/C20H20FN3O2S/c21-14-8-6-13(7-9-14)10-22-17(25)11-24-12-23-19-18(20(24)26)15-4-2-1-3-5-16(15)27-19/h6-9,12H,1-5,10-11H2,(H,22,25)

InChI Key

XMJVKWKUTXOIKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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